molecular formula C10H7F4N3 B2375059 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine CAS No. 2327370-13-6

7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine

Cat. No.: B2375059
CAS No.: 2327370-13-6
M. Wt: 245.181
InChI Key: SAOGYWXBHBWWSI-UHFFFAOYSA-N
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Description

7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities

Preparation Methods

The synthesis of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of the Werner (WRN) helicase, a protein involved in DNA repair and replication . By inhibiting WRN helicase, the compound can induce DNA damage and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

7-Fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

Compared to these compounds, this compound is unique due to its trifluoroethyl group, which enhances its metabolic stability and bioavailability. This structural feature may contribute to its improved pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

7-fluoro-N-(2,2,2-trifluoroethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3/c11-6-1-2-7-8(3-6)16-5-17-9(7)15-4-10(12,13)14/h1-3,5H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGYWXBHBWWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CN=C2NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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